Tetrabutylammonium difluorotriphenylsilicate (TBAT, CAS: 163931-61-1) is a hypervalent silicate reagent widely procured as a stable, strictly anhydrous, and non-hygroscopic source of nucleophilic fluoride. Unlike standard quaternary ammonium fluorides, TBAT exists as a free-flowing crystalline solid that dissolves readily in common organic solvents without introducing moisture or extreme basicity [1]. By functioning as a controlled reservoir for fluoride transfer, TBAT enables highly sensitive desilylations, nucleophilic fluorinations, and palladium-catalyzed cross-couplings where the presence of water or strong base would otherwise compromise batch integrity and yield[2].
Procurement teams often default to tetrabutylammonium fluoride (TBAF) as a cheaper in-class substitute, but this substitution frequently causes catastrophic failures in moisture- and base-sensitive reactions. TBAF is notoriously hygroscopic and difficult to dry; attempting to dehydrate it triggers Hofmann elimination, which destroys the reagent and contaminates the process with tributylamine and bifluoride (HF2-) [1]. Furthermore, the high basicity of TBAF promotes unwanted E2 elimination side-reactions instead of desired SN2 substitutions, drastically lowering isolated yields. Alkali metal fluorides like CsF or KF, while anhydrous, suffer from exceptionally poor solubility in organic media, necessitating complex phase-transfer catalysts that complicate downstream purification [2].
In the nucleophilic fluorination of alkyl halides, the basicity of the fluoride source dictates the ratio of desired substitution (SN2) to unwanted elimination (E2). When reacting with 1-bromooctane, anhydrous TBAF and TASF act as strong bases, driving nearly 40% of the substrate toward the oct-1-ene elimination side-product. In contrast, TBAT's attenuated basicity provides higher chemoselectivity, favoring the fluorinated product and minimizing alkene formation [1].
| Evidence Dimension | Elimination side-product (oct-1-ene) formation |
| Target Compound Data | High SN2 selectivity with minimal E2 elimination |
| Comparator Or Baseline | ~40% elimination to oct-1-ene using anhydrous TBAF or TASF |
| Quantified Difference | TBAT prevents the ~40% yield loss to alkene byproducts seen with standard quaternary ammonium fluorides. |
| Conditions | Fluorination of 1-bromooctane at 85 °C in CD3CN for 24 hours. |
Minimizing elimination side-reactions is critical for maximizing API yields and reducing the burden of complex chromatographic purification.
Standard quaternary ammonium fluorides are thermally fragile; TBAF decomposes via Hofmann elimination at elevated temperatures, consuming the active reagent and generating volatile tributylamine. TBAT overcomes this fundamental limitation by stabilizing the fluoride ion within a hypervalent silicate complex, granting it exceptional thermal stability up to 170 °C without undergoing Hofmann elimination [1].
| Evidence Dimension | Thermal degradation threshold |
| Target Compound Data | Stable and catalytically active up to 170 °C |
| Comparator Or Baseline | TBAF decomposes at elevated temperatures, yielding tributylamine and 1-butene |
| Quantified Difference | TBAT expands the operational thermal window by remaining stable up to 170 °C, whereas TBAF degrades. |
| Conditions | High-temperature siloxane bond cleavage and neat heating conditions. |
Enables procurement for high-temperature industrial processes, such as polymer depolymerization, where standard TBAF would rapidly degrade.
TBAT is highly effective at initiating silicon-carbon bond cleavage to generate carbanions for subsequent cross-coupling. In the coupling of primary alkyl halides with allyltrimethylsilane, TBAT induces high-yield alkylation, whereas TBAF solutions often fail or underperform due to their inherent basicity and trace water content, which prematurely quench the reactive intermediates [1].
| Evidence Dimension | Yield of homologated adducts in Si-C cleavage-initiated coupling |
| Target Compound Data | High yield of corresponding homologated adducts |
| Comparator Or Baseline | TBAF solutions (highly basic/hydrated) result in lower yields or reaction failure |
| Quantified Difference | TBAT provides a high-yield alkylation pathway for allyltrimethylsilane that is inaccessible with standard TBAF protocols. |
| Conditions | TBAT-initiated coupling of primary alkyl halides with allyltrimethylsilane in organic solvents. |
Ensures reproducible scaling of complex C-C bond formations in late-stage pharmaceutical synthesis without the interference of moisture or strong base.
The procurement and handling of TBAF is complicated by its extreme hygroscopicity; it rapidly absorbs atmospheric moisture, which not only quenches its nucleophilicity but also accelerates its degradation. TBAT is engineered as a non-hygroscopic, free-flowing crystalline solid that maintains its strictly anhydrous state on the shelf, eliminating the need for complex pre-drying protocols or specialized glovebox handling [1].
| Evidence Dimension | Moisture uptake and storage stability |
| Target Compound Data | Non-hygroscopic, shelf-stable anhydrous crystalline solid |
| Comparator Or Baseline | TBAF (highly hygroscopic, typically requires storage as a hydrate or in THF solution) |
| Quantified Difference | TBAT eliminates the moisture-induced degradation and handling constraints associated with TBAF. |
| Conditions | Standard laboratory storage and reagent preparation. |
Reduces manufacturing overhead and batch-to-batch variability by removing the need for strict inert-atmosphere handling.
Because TBAT significantly attenuates the basicity of the fluoride ion, it is the reagent of choice for the nucleophilic fluorination of primary and secondary alkyl halides or mesylates. In these systems, standard TBAF would drive E2 elimination to form alkene byproducts, whereas TBAT ensures high chemoselectivity for the desired SN2 fluorinated product[1].
TBAT is highly effective for the chemical recycling and depolymerization of polysiloxanes (e.g., PDMS) at elevated temperatures. Its thermal stability up to 170 °C allows it to survive conditions that would rapidly degrade TBAF via Hofmann elimination, enabling the efficient breakdown of cross-linked silicone matrices into recoverable cyclic oligomers [2].
In late-stage pharmaceutical synthesis, the removal of silyl protecting groups must often be performed without introducing water or strong base, which could epimerize stereocenters or hydrolyze sensitive esters. TBAT provides a strictly anhydrous, mild fluoride source that cleanly cleaves Si-O and Si-C bonds without the side-reactions associated with hydrated TBAF[3].
TBAT serves as an effective fluoride activator in Hiyama-type cross-couplings and the allylation of aldehydes or imines using allylsilanes. Its solubility in diverse organic solvents and lack of moisture ensure the stable in situ generation of reactive carbanions, leading to higher and more reproducible yields than those obtained with conventional quaternary ammonium fluorides [3].
Corrosive